molecular formula C10H19N3O4 B1666425 Azido-PEG2-CH2CO2tBu CAS No. 251564-45-1

Azido-PEG2-CH2CO2tBu

Cat. No. B1666425
M. Wt: 245.28 g/mol
InChI Key: VVSLXAHQRLHPKS-UHFFFAOYSA-N
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Description

Azido-PEG2-CH2CO2tBu is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of Azido-PEG2-CH2CO2tBu is C10H19N3O4 . It has a molecular weight of 245.28 .


Chemical Reactions Analysis

The azide group in Azido-PEG2-CH2CO2tBu can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Scientific Research Applications

  • Dynamic Surface Coating for Cell Adhesion and Shape Change : A study by van Dongen et al. (2013) utilized a cell-repellent azido-[polylysine-g-PEG] to create substrates for controlled dynamic cell adhesion. This technique has applications in tissue motility assays, patterned coculturing, and triggered cell shape changes, demonstrating the versatility of azido-functionalized compounds in cellular biology research (van Dongen et al., 2013).

  • Drug Delivery Systems : The use of azido-PEG-based compounds in drug delivery systems was illustrated in a study by Li et al. (2010), where a poly(ethylene glycol) conjugate of azido-thymidine was developed as a sustained-release prodrug. This demonstrates the potential of azido-PEG compounds in enhancing the pharmacokinetic properties of drugs (Li et al., 2010).

  • Microwave-Assisted Drug Conjugation : Hu et al. (2013) developed azido-carrying biodegradable polymers for drug delivery, utilizing microwave-assisted click chemistry for postfunctionalization with alkynyl compounds. This study highlights the application of azido-PEG compounds in creating efficient drug conjugation systems (Hu et al., 2013).

  • Site-Specific PEGylation of Proteins : Deiters et al. (2004) reported a methodology for PEGylation based on the site-specific incorporation of para-azidophenylalanine into proteins, showcasing the utility of azido groups in the selective modification of proteins for therapeutic applications (Deiters et al., 2004).

  • Azido-Mediated Magnetic Systems : Zeng et al. (2009) focused on azido metal compounds and their application in magnetochemistry, highlighting the diverse magnetic behaviors achievable with azido-mediated systems (Zeng et al., 2009).

  • Water Dynamics in Cytoplasm-Like Environments : A study by Verma et al. (2016) used azido-derivatized crowders to mimic cellular environments, providing insights into water structure and dynamics in crowded environments, relevant for understanding biological and industrial applications (Verma et al., 2016).

Safety And Hazards

Azido-PEG2-CH2CO2tBu is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Azido-PEG2-CH2CO2tBu has gained significant attention in pharmaceutical research and development due to its ability to react with other molecules in a controlled manner, thus allowing for the synthesis of a wide range of drug conjugates .

properties

IUPAC Name

tert-butyl 2-[2-(2-azidoethoxy)ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)8-16-7-6-15-5-4-12-13-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSLXAHQRLHPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG2-CH2CO2tBu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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